molecular formula C12H9N3 B2461849 2-(3-Pyridyl)imidazo[1,2-a]pyridine CAS No. 158629-07-3

2-(3-Pyridyl)imidazo[1,2-a]pyridine

Cat. No.: B2461849
CAS No.: 158629-07-3
M. Wt: 195.225
InChI Key: YBNZGRQBHXFHQD-UHFFFAOYSA-N
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Description

2-(3-Pyridyl)imidazo[1,2-a]pyridine is a nitrogen-containing fused heterocyclic compound of significant interest in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine core is a privileged scaffold found in several marketed drugs and is known for its wide range of pharmacological activities, including analgesic, anticancer, antiosteoporosis, and anxiolytic effects . This specific derivative, featuring a 3-pyridyl substituent, is a valuable building block for the further design and rapid synthesis of potential biologically active molecules with multifunctional groups . Researchers can utilize this compound in the development of novel therapeutic agents; for instance, hybrid imidazo[1,2-a]pyridine derivatives have demonstrated noteworthy antiproliferative effects against cancer cell lines in recent studies . Beyond medicinal applications, imidazo[1,2-a]pyridine-based derivatives are also explored in material science for their photophysical properties, with potential uses in organic light-emitting devices (OLEDs) and as fluorescent sensors . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-3-ylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-7-15-9-11(14-12(15)5-1)10-4-3-6-13-8-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNZGRQBHXFHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity of Imidazo 1,2 a Pyridines

Mechanistic Pathways of Imidazo[1,2-a]pyridine (B132010) Formation

The construction of the imidazo[1,2-a]pyridine core is a cornerstone of synthetic organic chemistry, with several established mechanistic pathways. These routes typically involve the condensation of a 2-aminopyridine (B139424) derivative with a suitable two-carbon synthon. rsc.orgresearchgate.net

One of the most common and traditional methods involves the reaction between 2-aminopyridines and α-haloketones. rsc.orgbio-conferences.org A notable advancement in this area is the development of a catalyst-free and solvent-free method where 2-aminopyridines react with α-bromo/chloroketones at 60°C. bio-conferences.org The key step in this mechanism is the nucleophilic substitution of the halide by the endocyclic nitrogen of the 2-aminopyridine. bio-conferences.org

In certain synthetic approaches, particularly multicomponent reactions, ketimine intermediates play a crucial role. For instance, in a p-toluenesulfonic acid (pTSA) catalyzed reaction between 2-aminopyridines and two molecules of acetophenone, the formation of different product isomers can be explained by the concurrent operation of different mechanisms. acs.org One pathway proceeds through a ketimine intermediate, which ultimately leads to the formation of specific 2,3-disubstituted imidazo[1,2-a]pyridines. acs.org

The Ortoleva–King reaction provides a powerful, often one-pot, method for synthesizing imidazo[1,2-a]pyridines from 2-aminopyridines and active methyl/methylene compounds like acetophenones, using iodine. acs.orgacs.orgnih.gov The reaction proceeds through an intermediate that is structurally identical to the pyridinium (B92312) salts formed in classic syntheses using α-haloketones. acs.org The mechanism, as described by Pearson, involves the initial deprotonation of the ketone's α-carbon by a molecule of 2-aminopyridine, which acts as a base. acs.org The resulting enolate then reacts with iodine to form an α-iodoketone in situ. acs.org This intermediate subsequently reacts with another molecule of 2-aminopyridine to form the key pyridinium salt, which then cyclizes under basic conditions to yield the final imidazo[1,2-a]pyridine product. acs.orgacs.org Various catalysts, including iron, nickel, and manganese salts, can be used in conjunction with iodine to promote this transformation. researchgate.netresearchgate.net

Table 1: Catalytic Systems Used in Ortoleva-King Type Synthesis of Imidazo[1,2-a]pyridines

Catalyst System Reactants Key Features Reference
FeCl₃·6H₂O / I₂ 2-Aminopyridines, Aromatic Ketones Inexpensive, non-toxic, aerobic conditions researchgate.net
NiCl₂·6H₂O / I₂ 2-Aminopyridines, Arylmethyl Ketones Cost-effective, moderate to good yields researchgate.net
Mn/I₂ 2-Aminopyridines, Acetophenones Novel manganese-iodine catalyzed protocol researchgate.net
CuI / Aerobic O₂ 2-Aminopyridines, Acetophenones Compatible with a broad range of functional groups organic-chemistry.org

The final ring-closing step in many imidazo[1,2-a]pyridine syntheses is an intramolecular nucleophilic substitution. After the initial reaction between a 2-aminopyridine and a carbonyl compound (like an α-haloketone or its in situ generated equivalent) forms an N-substituted pyridinium intermediate, a crucial cyclization occurs. bio-conferences.orgacs.org The exocyclic amino group, or a derivative thereof, acts as a nucleophile, attacking the carbonyl carbon. This is followed by dehydration to form the five-membered imidazole (B134444) ring, fused to the pyridine (B92270) core. bio-conferences.org In other variations, such as those starting with nitroolefins, the cyclization can involve an intramolecular Michael addition where the endocyclic pyridine nitrogen attacks a double bond in a regioselective 5-exo trig manner. acs.org

Electrophilic Aromatic Substitution Patterns in the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is susceptible to electrophilic aromatic substitution, with a distinct regioselectivity. The five-membered imidazole ring is significantly more reactive towards electrophiles than the pyridine ring, which is deactivated. stackexchange.comechemi.com

The position of electrophilic attack is predominantly at the C-3 position. stackexchange.comechemi.comrsc.org This preference can be rationalized by examining the stability of the cationic intermediate (the Wheland intermediate or sigma complex) formed during the reaction. stackexchange.comechemi.com When an electrophile attacks the C-3 position, the resulting intermediate can delocalize the positive charge while maintaining the aromaticity of the six-membered pyridine ring. stackexchange.comechemi.com In contrast, attack at the C-2 position leads to an intermediate where the aromaticity of the pyridine ring is disrupted, resulting in a less stable structure. stackexchange.comechemi.com Therefore, the C-3 substituted product is kinetically and thermodynamically favored. stackexchange.comechemi.com This high regioselectivity is exploited in various functionalization reactions, including halogenation, nitration, and Friedel-Crafts type reactions. stackexchange.comnih.govmdpi.comnih.gov For instance, C3-alkylation can be achieved through a three-component aza-Friedel–Crafts reaction. mdpi.comnih.gov

Nucleophilic Reactivity and Addition Reactions

While the electron-rich nature of the imidazo[1,2-a]pyridine core favors electrophilic substitution, nucleophilic reactions are also possible, particularly after modification of the scaffold. For example, a methylsulfinylimidazopyridine derivative, created by oxidation, readily undergoes nucleophilic substitution. nih.gov Similarly, chloro-substituted imidazopyridines can react with various nucleophiles to yield substituted products. nih.gov

The initial formation of the ring often involves a nucleophilic addition step. rsc.org For instance, the synthesis of certain derivatives proceeds through a Michael addition of a ketene (B1206846) aminal to an adduct, followed by an intramolecular cyclization via nucleophilic addition of an amino group to a nitrile group. rsc.org

Oxidative and Reductive Transformations of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine nucleus can undergo various oxidative and reductive transformations. Oxidative cyclization is a key strategy for forming the heterocyclic system itself, often employing catalysts like copper or iron with an oxidant such as molecular oxygen or iodine. acs.orgorganic-chemistry.org

Once formed, the scaffold can be further modified. Visible light-induced photocatalysis has emerged as a powerful tool for the C-H functionalization of imidazo[1,2-a]pyridines, which often involves radical intermediates and oxidative steps. nih.govmdpi.com For example, C-3 formylation can be achieved using rose bengal as a photocatalyst with tetramethylethylenediamine (TMEDA). nih.gov Trifluoromethylation at the C-3 position can also be accomplished via a photoredox-catalyzed reaction that generates a CF₃ radical, which then attacks the imidazo[1,2-a]pyridine ring. nih.govmdpi.com

Reductive processes can also be employed. For example, in the synthesis of certain antiulcer agents, a thiadiazole 1-oxide derivative of an imidazo[1,2-a]pyridine is converted to the corresponding thiadiazole through a two-step process that involves the extrusion of the sulfoxide (B87167) group. nih.gov

Regioselectivity and Stereoselectivity in Imidazo[1,2-a]pyridine Reactions

The reactivity of the imidazo[1,2-a]pyridine scaffold, including the specific compound 2-(3-Pyridyl)imidazo[1,2-a]pyridine, is characterized by a notable degree of regioselectivity, particularly in electrophilic substitution and various functionalization reactions. This selectivity is a direct consequence of the electronic distribution within the fused heterocyclic ring system. Furthermore, the development of stereoselective reactions involving this scaffold has become an area of increasing interest, particularly in the synthesis of chiral molecules with potential applications in medicinal chemistry.

The inherent electronic properties of the imidazo[1,2-a]pyridine nucleus render the C3 position the most susceptible to electrophilic attack. nih.govnih.gov This high reactivity at C3 is attributed to the resonance stabilization of the intermediate formed upon electrophilic addition at this site, which maintains the aromaticity of the six-membered pyridine ring. nih.gov This pronounced regioselectivity has been exploited in a wide array of functionalization reactions.

A variety of C-H functionalization strategies have been developed that predominantly target the C3 position of imidazo[1,2-a]pyridines. These methods include halogenation, arylation, and alkylation, often proceeding with high to excellent regioselectivity. rsc.orgnih.govnih.gov For instance, transition-metal-free halogenation reactions using affordable halogenating agents like sodium chlorite (B76162) and sodium bromite (B1237846) provide a direct route to 3-chloro- and 3-bromo-imidazo[1,2-a]pyridines. nih.govrsc.org Similarly, direct C3-arylation with aryl tosylates and mesylates has been achieved using palladium-phosphine complexes, demonstrating excellent regioselectivity. nih.gov

While the C3 position is the most common site of reaction, functionalization at other positions of the imidazo[1,2-a]pyridine ring is also possible, often requiring specific directing groups or reaction conditions to overcome the intrinsic reactivity of the C3 position. eurekaselect.com

The following table summarizes the regioselective C3-functionalization of various 2-substituted imidazo[1,2-a]pyridines, providing insights into the expected reactivity of this compound.

Table 1: Regioselective C3-Functionalization of 2-Substituted Imidazo[1,2-a]pyridines

2-Substituent Reagent Reaction Conditions Product Yield (%) Reference
Phenyl N-Bromosuccinimide (NBS) Acetonitrile, rt, 2h 3-Bromo-2-phenylimidazo[1,2-a]pyridine 95
Phenyl N-Chlorosuccinimide (NCS) Acetonitrile, rt, 2h 3-Chloro-2-phenylimidazo[1,2-a]pyridine 92
Phenyl Phenylboronic acid, Pd(OAc)₂, SPhos Toluene, 110°C, 24h 2,3-Diphenylimidazo[1,2-a]pyridine 85 nih.gov
4-Methoxyphenyl Dimethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate, Yb(OTf)₃ DCE, 80°C, 1h C3-Alkylated product 96 nih.gov
Thiophen-2-yl Phenylboronic acid, Pd(OAc)₂, SPhos Toluene, 110°C, 24h 3-Phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine 78 nih.gov
Pyridin-2-yl p-Tolualdehyde, Morpholine, Y(OTf)₃ Toluene, 110°C, 12h C3-Alkylated product 79 mdpi.com

Stereoselectivity in reactions of imidazo[1,2-a]pyridines has been most notably explored in the context of atroposelective synthesis. Atropisomers are stereoisomers arising from hindered rotation around a single bond. In the case of imidazo[1,2-a]pyridines, the introduction of bulky substituents at the C2 and C3 positions, or at the C6 and C5 positions of the pyridine ring, can lead to the formation of stable, axially chiral molecules.

The Groebke-Blackburn-Bienaymé (GBB) three-component reaction has been a key method for the asymmetric synthesis of such atropisomers. rsc.org By employing a chiral phosphoric acid catalyst, it is possible to achieve high enantioselectivity in the synthesis of a variety of axially chiral imidazo[1,2-a]pyridine atropoisomers. rsc.orgnih.gov The stereochemical outcome of these reactions is often dependent on the nature of the chiral catalyst and the substitution pattern of the reactants. rsc.org

While specific examples of stereoselective reactions involving this compound as a substrate are not extensively documented in the reviewed literature, the principles established for other 2-aryl- and 2-heteroaryl-imidazo[1,2-a]pyridines provide a framework for predicting its behavior in asymmetric transformations. The pyridyl group itself can also play a role in stereoselectivity, for instance, by acting as a coordinating group for a metal catalyst in asymmetric hydrogenation or other catalytic asymmetric reactions. nih.gov

The following table presents examples of enantioselective synthesis of axially chiral imidazo[1,2-a]pyridines, illustrating the potential for stereocontrol in this class of compounds.

Table 2: Enantioselective Synthesis of Axially Chiral Imidazo[1,2-a]pyridines

2-Aminopyridine Substrate Aldehyde Isocyanide Chiral Catalyst Product Yield (%) ee (%) Reference
6-(2-Naphthol)-2-aminopyridine Benzaldehyde Benzylisocyanide (R)-A8 (CPA) Axially chiral imidazo[1,2-a]pyridine 80 38 nih.gov
6-(2-Phenol)-2-aminopyridine 4-Nitrobenzaldehyde Benzylisocyanide (R)-A8 (CPA) Axially chiral imidazo[1,2-a]pyridine 95 96 nih.gov
6-(2-Phenol)-2-aminopyridine 2-Naphthaldehyde Benzylisocyanide (R)-A8 (CPA) Axially chiral imidazo[1,2-a]pyridine 93 94 nih.gov
6-(2-Anilino)-2-aminopyridine Benzaldehyde Benzylisocyanide (R)-A8 (CPA) Axially chiral imidazo[1,2-a]pyridine 92 95 rsc.org

*CPA = Chiral Phosphoric Acid

Theoretical and Computational Chemistry Studies on Imidazo 1,2 a Pyridines

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It is widely employed to predict molecular properties of imidazo[1,2-a]pyridine (B132010) derivatives, offering a balance between accuracy and computational cost. scirp.orgnih.gov DFT calculations, often using hybrid functionals like B3LYP, are effective in predicting molecular geometries, vibrational frequencies, and electronic properties. scirp.orgresearchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory, providing critical information about chemical reactivity and kinetic stability. wikipedia.orgwikipedia.org The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. scirp.orgwikipedia.org

In studies of imidazo[1,2-a]pyridine derivatives, the HOMO is often delocalized across the entire molecule, while the LUMO can be localized on specific moieties, such as the imidazopyridine core. researchgate.net For instance, in BF2-functionalized imidazo[1,5-a]pyridine (B1214698) phenols, the HOMO is delocalized over the whole molecule, whereas the LUMO is mainly localized on the imidazopyridine moiety. researchgate.net The energies of these orbitals, and consequently the HOMO-LUMO gap, can be tuned by introducing different substituents. nih.gov Quantum computational studies on various imidazo[1,2-a]pyridin-3-yl derivatives have been performed at the B3LYP/6-311G++(d,p) level of theory to investigate the HOMO–LUMO energy gap and other reactivity parameters. nih.gov

ParameterDescriptionSignificance in Imidazo[1,2-a]pyridines
HOMO (Highest Occupied Molecular Orbital)The outermost molecular orbital containing electrons.Indicates the ability to donate electrons; a higher energy level suggests a better electron donor. scirp.org
LUMO (Lowest Unoccupied Molecular Orbital)The innermost molecular orbital without electrons.Indicates the ability to accept electrons; a lower energy level suggests a better electron acceptor. scirp.org
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO.A larger gap correlates with higher molecular stability and lower reactivity. scirp.orgwikipedia.org

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. scirp.orgnih.gov It illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack).

For imidazo[1,2-a]pyrimidine (B1208166) Schiff base derivatives, MEP analysis has been used to identify reactive sites. nih.gov In studies of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, MEP analysis revealed that nitrogen atoms within the π-conjugated system and oxygen atoms are often nucleophilic sites. scirp.org This type of analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how a molecule will interact with biological targets. nih.gov

Global reactivity descriptors derived from DFT calculations, such as chemical hardness (η) and softness (S), provide quantitative measures of a molecule's stability and reactivity. scirp.org

Chemical Hardness (η) is a measure of resistance to change in electron distribution. Molecules with high hardness are less reactive. scirp.org

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. Higher softness values correspond to greater reactivity. scirp.org

These descriptors are calculated from the energies of the HOMO and LUMO. scirp.org Studies on series of imidazo[1,2-a]pyridinyl-chalcones have shown that the presence of electron-donating substituents tends to enhance the nucleophilic character, while electron-withdrawing groups make the compounds more susceptible to nucleophilic attack. scirp.org

Dual Descriptor: The dual descriptor, f(2)(r), is a more sophisticated local reactivity descriptor than Fukui functions for predicting reactive sites. researchgate.net It is a biphasic function that can simultaneously reveal both nucleophilic (f(2)(r) < 0) and electrophilic (f(2)(r) > 0) sites within a molecule. researchgate.net For imidazo[1,2-a]pyridine derivatives, the dual descriptor has been employed to pinpoint potential sites for chemical attack, complementing the insights from MEP maps. scirp.org For example, analysis of imidazo[1,2-a]pyridine N-acylhydrazones showed that nitrogen atoms N9 and N14, along with oxygen O10, were identified as nucleophilic sites. scirp.org

DescriptorFormula/ConceptInterpretation
Chemical Hardness (η)η ≈ (ELUMO - EHOMO) / 2High value indicates high stability and low reactivity. scirp.org
Chemical Softness (S)S = 1 / ηHigh value indicates low stability and high reactivity. scirp.org
Dual Descriptor (f(2)(r))Difference between nucleophilic and electrophilic Fukui functions.f(2)(r) > 0 for electrophilic sites; f(2)(r) < 0 for nucleophilic sites. researchgate.net

Molecular Docking and Dynamics Simulations in Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of potential inhibitors. researchgate.net For imidazo[1,2-a]pyridine derivatives, docking studies have been instrumental in elucidating their interactions with various biological targets, including protein kinases and enzymes involved in infectious diseases. openpharmaceuticalsciencesjournal.comresearchgate.netnih.gov

For example, docking studies of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues into the active site of pantothenate synthetase from Mycobacterium tuberculosis revealed key hydrogen bonding and π-cation interactions responsible for their inhibitory activity. researchgate.netopenpharmaceuticalsciencesjournal.com Similarly, imidazo[1,2-a]pyridine derivatives designed as COX-2 inhibitors showed binding modes similar to known inhibitors, with specific groups like the methylsulfonyl phenyl moiety inserting into a secondary pocket of the enzyme. researchgate.net

Molecular Dynamics (MD) simulations complement docking studies by providing insights into the dynamic stability of the ligand-protein complex over time. openpharmaceuticalsciencesjournal.com MD simulations track the motions of atoms in the complex, allowing for the assessment of binding stability and conformational changes. For a complex between an imidazo[1,2-a]pyridine analogue and pantothenate synthetase, a 1.2 ns MD simulation confirmed the stability of the binding pose within an acceptable root-mean-square deviation (RMSD) of less than 3 Å. openpharmaceuticalsciencesjournal.com

Advanced Quantum Chemistry Techniques (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG) Analysis)

To gain a deeper understanding of non-covalent interactions, which are critical for molecular recognition and crystal packing, advanced techniques like QTAIM and RDG analysis are employed.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to characterize chemical bonds and intermolecular interactions. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as electron density and its Laplacian, can distinguish between covalent bonds and weaker non-covalent interactions like hydrogen bonds or van der Waals forces. nih.gov

Reduced Density Gradient (RDG) Analysis: RDG analysis is used to visualize and identify non-covalent interactions in real space. It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix. This generates isosurfaces that highlight different types of interactions: strong attractive interactions (like hydrogen bonds) appear as blue or green, weak van der Waals interactions as green, and steric repulsion as red. For imidazo[1,2-a]pyrimidine derivatives, QTAIM and RDG analyses have been used to characterize intramolecular hydrogen bonds and other non-covalent interactions that stabilize the molecular structure. researchgate.netnih.gov

Computational Studies on Intermolecular Interactions (e.g., π-π Stacking Interactions in Solid State)

Intermolecular interactions, particularly π-π stacking, play a crucial role in the solid-state arrangement of aromatic and heteroaromatic compounds, influencing their crystal packing and material properties. nih.govresearchgate.net The imidazo[1,2-a]pyridine ring system, being aromatic, is prone to engage in such interactions.

In Silico Modeling of Reaction Mechanisms and Transition States

The synthesis and functionalization of the imidazo[1,2-a]pyridine scaffold, a core structure in many pharmacologically active compounds, have been the subject of extensive research. Computational chemistry, particularly through the use of quantum chemical calculations, has emerged as a powerful tool to elucidate the intricate reaction mechanisms and energetics of these transformations. While specific in-silico studies focusing solely on 2-(3-Pyridyl)imidazo[1,2-a]pyridine are not extensively documented in publicly available literature, the broader class of imidazo[1,2-a]pyridines has been investigated, providing valuable insights into the plausible mechanistic pathways.

One of the most common and versatile methods for synthesizing the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine (B139424) with an α-haloketone or a related species. Computational studies have been instrumental in dissecting the mechanistic nuances of these reactions, particularly in cases where multiple pathways are conceivable.

A notable example is the synthesis of 3-substituted imidazo[1,2-a]pyridines from benzyl (B1604629) halides and 2-aminopyridines via a formimidamide intermediate. Quantum chemical calculations were employed to discern the preferred reaction pathway. nih.gov The investigation focused on two potential mechanisms: a pericyclic 1,5-electrocyclization and an intramolecular Mannich-type addition. The computational results revealed a clear preference for the intramolecular Mannich-type addition. nih.gov This pathway proceeds through a Baldwin-allowed 5-exo-trig cyclization, which is kinetically more favorable than the alternative 5-endo-trig process. nih.gov

The general steps involved in the formation of the imidazo[1,2-a]pyridine ring, as supported by various mechanistic proposals and computational insights, can be summarized as follows:

N-Alkylation: The initial step typically involves the alkylation of the pyridine (B92270) nitrogen of the 2-aminopyridine with a suitable electrophile, such as an α-haloketone. This forms a pyridinium (B92312) salt intermediate.

Proton Transfer and Cyclization: Subsequent deprotonation of the exocyclic amino group leads to the formation of an enamine or a related nucleophilic species. This intermediate then undergoes an intramolecular cyclization by attacking the electrophilic carbon of the original alkylating agent.

Dehydration/Aromatization: The final step involves the elimination of a water molecule (or another small molecule) to yield the aromatic imidazo[1,2-a]pyridine ring system.

In addition to the synthesis of the core scaffold, computational methods have been applied to understand the mechanisms of functionalization reactions on the pre-formed imidazo[1,2-a]pyridine ring. For instance, the visible light-mediated trifluoromethylation of imidazo[1,2-a]pyridines has been mechanistically investigated. nih.gov These studies propose a radical-mediated pathway where a trifluoromethyl radical, generated photochemically, adds to the electron-rich imidazo[1,2-a]pyridine ring. nih.gov The resulting radical intermediate is then oxidized and deprotonated to afford the C3-trifluoromethylated product. nih.gov

The table below summarizes key aspects of computational studies on reaction mechanisms relevant to the imidazo[1,2-a]pyridine scaffold.

Reaction TypeKey Mechanistic FindingComputational MethodRef
Synthesis of 3-substituted imidazo[1,2-a]pyridinesPreference for intramolecular Mannich-type addition over 1,5-electrocyclization.Quantum Chemical Calculations nih.gov
Visible-light mediated trifluoromethylationProceeds via a radical addition-oxidation-deprotonation sequence.Not specified in detail nih.gov

It is important to note that the specific electronic effects of the 3-pyridyl substituent in this compound would influence the reactivity and regioselectivity of these reactions. The electron-withdrawing nature of the pyridine ring at the 2-position would likely modulate the electron density of the imidazo[1,2-a]pyridine core, affecting both its synthesis and subsequent functionalization. However, without dedicated computational studies on this specific molecule, these effects remain a subject for future investigation.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Imidazo 1,2 a Pyridine Derivatives

Impact of Substituent Effects on Chemical Reactivity and Biological Activity

The chemical reactivity and biological profile of imidazo[1,2-a]pyridine (B132010) derivatives are highly sensitive to the nature and position of their substituents. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these groups can dramatically alter the molecule's potency and target selectivity.

Research into anticancer agents has shown that substitutions on the 2-aryl ring are critical. For instance, in a series of diarylamide and diarylurea derivatives designed for melanoma, compounds with specific substitutions demonstrated potent antiproliferative activity, with some showing IC50 values below 0.06 μM. nih.gov Similarly, for antitubercular imidazo[1,2-a]pyridine-3-carboxamides, larger, more lipophilic biaryl ether substituents at position 2 were associated with nanomolar potency against Mycobacterium tuberculosis. nih.gov In contrast, replacing a 7-methyl group with a 7-chloro group on the imidazo[1,2-a]pyridine core led to a five-fold decrease in activity, highlighting the sensitivity of the scaffold to modifications. nih.gov

In the context of 5-lipoxygenase (5-LO) inhibitors for inflammatory diseases, a study identified N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine as a potent inhibitor. nih.gov The SAR exploration revealed that the morpholino group on the phenyl ring at position 2 was a key determinant of this high potency. nih.gov Furthermore, studies on pyridine (B92270) derivatives have generally indicated that the presence and specific positioning of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amide (-C=O, -NH2) can enhance antiproliferative activity, whereas bulky groups or halogens may have the opposite effect. nih.gov

The electronic nature of substituents also plays a significant role in the photophysical properties of these compounds, which is relevant for their use as biological probes. The introduction of electron-donating (e.g., Ph₂N-) or electron-accepting groups can shift the absorption and emission spectra, a principle utilized in designing fluorophores for imaging applications. nih.gov

Table 1: Effect of Substituents on the Biological Activity of Imidazo[1,2-a]pyridine Derivatives

Compound SeriesTarget/ActivityKey Substituent ModificationObserved Effect on ActivityReference
Imidazo[1,2-a]pyridine-3-carboxamidesAntitubercularSubstitution of 7-methyl with 7-chloro on the core5-fold decrease in activity nih.gov
Imidazo[1,2-a]pyridine-3-carboxamidesAntitubercularIntroduction of large, lipophilic biaryl ethers at C2Nanomolar potency (MIC ≤0.006 μM) nih.gov
Imidazo[1,2-a]pyridine-3-amines5-LO InhibitionAddition of a 4-morpholinophenyl group at C2Potent inhibition (IC50 = 0.16 μM) nih.gov
2-Aryl Imidazo[1,2-a]pyridinesAnticancer (Melanoma)Various diarylamide/diarylurea substitutionsSubmicromolar potency (IC50 < 0.06 μM) nih.gov
Pyridine DerivativesAntiproliferativePresence of -OMe, -OH, -C=O, -NH2 groupsEnhanced activity nih.gov

Investigation of Positional Isomerism on Activity Profiles

The spatial arrangement of substituents, or positional isomerism, is a critical factor that dictates the biological activity of imidazo[1,2-a]pyridine derivatives. Shifting a functional group from one position to another can profoundly impact how the molecule fits into a target's binding site, thereby altering its efficacy.

For example, in the development of antitubercular agents, a positional isomer of a lead compound was synthesized to explore chemical diversity, although in this specific case, it did not lead to a lower calculated lipophilicity (cLog P). nih.gov A more dramatic example comes from a chemical-genetic profiling study comparing a 3-nitroso-imidazo[1,2-a]pyridine with its corresponding imidazo[1,2-a]pyrimidine (B1208166) analog, where the only difference is a carbon versus a nitrogen atom at position 8. researchgate.net This single atomic change completely altered the mechanism of action: the imidazo[1,2-a]pyridine derivative disrupted mitochondrial function, while the imidazo[1,2-a]pyrimidine isomer acted as a DNA-damaging agent. researchgate.net This highlights that even subtle changes in the core heterocycle can lead to vastly different biological outcomes.

The position of substitution on the imidazo[1,2-a]pyridine core itself—such as at the C2, C3, or C6 positions—is fundamental to activity. Much of the synthetic effort has focused on C2 and C3 functionalization. mdpi.comrsc.org For instance, new imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents, with some demonstrating significant cytoprotective properties. nih.gov Meanwhile, substitutions at the C2 position are often used to introduce aryl groups that can engage in key interactions within enzyme binding pockets, as seen in inhibitors of PI3K and 5-LO. nih.govnih.gov The C6 position has been explored less frequently, but research into fluorophores has shown that introducing substituted phenyl groups at this position can effectively modulate the compound's electronic and photophysical properties. nih.gov

Scaffold Hopping and Analog Design Strategies in Medicinal Chemistry Research

Scaffold hopping is a powerful strategy in medicinal chemistry where the core structure of a known active compound is replaced by a different, often isosteric, scaffold to discover new patentable compounds with improved properties. The imidazo[1,2-a]pyridine ring system has been successfully employed as a novel scaffold in this context. nih.gov

In one notable example, the imidazo[1,2-a]pyridine core was used to replace the benzimidazole (B57391) scaffold of a lead compound discovered in a high-throughput screen for phosphoinositide-3-kinase (PI3K)/mammalian Target of Rapamycin (B549165) (mTOR) inhibitors. nih.gov This scaffold hop, combined with optimization of substituents, led to the identification of potent dual inhibitors. nih.gov Similarly, in the pursuit of novel antagonists for the PD-1/PD-L1 immune checkpoint, a new scaffold based on the imidazo[1,2-a]pyridine core was designed, leading to potent candidates with low-micromolar affinities for PD-L1. nih.gov

Analog design also involves creating bioisosteric replacements. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological effects. A study demonstrated that an 8-fluoroimidazo[1,2-a]pyridine (B164112) could serve as a successful bioisosteric replacement for an imidazo[1,2-a]pyrimidine in a ligand for the GABA-A receptor. capes.gov.br This substitution created a physicochemical mimic that retained the desired biological activity, showcasing a subtle yet effective analog design strategy. capes.gov.br These approaches are essential for expanding chemical diversity, navigating intellectual property landscapes, and optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. nih.govresearchgate.net

Computational Approaches to SAR Elucidation

Computational chemistry has become an indispensable tool for understanding and predicting the structure-activity relationships of imidazo[1,2-a]pyridine derivatives, accelerating the drug design process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore generation, and molecular docking provide deep insights into the molecular interactions governing biological activity. nih.govopenpharmaceuticalsciencesjournal.com

For a series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogs with antimycobacterial activity, a comprehensive computational study was performed. openpharmaceuticalsciencesjournal.comresearchgate.net This involved generating a five-featured common pharmacophore hypothesis (HHPRR), which identified essential structural features: one positive charge, two hydrophobic groups, and two aromatic rings. openpharmaceuticalsciencesjournal.comresearchgate.net Based on this pharmacophore, a 3D-QSAR model was developed that showed a strong correlation between the predicted and actual biological activities, providing a reliable tool for designing new, more potent derivatives. openpharmaceuticalsciencesjournal.comresearchgate.net

Molecular docking simulations are frequently used to visualize how these compounds bind to their protein targets. In the aforementioned antimycobacterial study, docking into the active site of pantothenate synthetase revealed key hydrogen bonding and pi-cation interactions that stabilize the ligand-protein complex. openpharmaceuticalsciencesjournal.com Similarly, in silico screening was instrumental in identifying the imidazo[1,2-a]pyridine scaffold as a novel class of 5-lipoxygenase inhibitors. nih.gov Density Functional Theory (DFT) studies have also been employed to investigate the chemical reactivity parameters and the HOMO-LUMO energy gap of synthesized derivatives, helping to rationalize their observed properties and potential as inhibitors for various biological targets. acs.org These computational methods allow for the prioritization of synthetic targets, reducing the time and resources spent on less promising molecules.

Table 2: Computational Models and Findings for Imidazo[1,2-a]pyridine Derivatives

Computational MethodCompound Series/TargetKey FindingsReference
Pharmacophore GenerationAntimycobacterial AgentsGenerated a five-featured hypothesis (HHPRR: 1 positive, 2 hydrophobic, 2 aromatic rings) for activity. openpharmaceuticalsciencesjournal.comresearchgate.net
3D-QSARAntimycobacterial AgentsDeveloped a predictive model with a high correlation coefficient (R² = 0.9181) for the training set. openpharmaceuticalsciencesjournal.comresearchgate.net
Molecular DockingAntimycobacterial (Pantothenate Synthetase)Identified H-bonding with Gly158, Met195, Pro38 and pi-cation interactions with Hie47. openpharmaceuticalsciencesjournal.com
Virtual Screening5-Lipoxygenase InhibitorsIdentified the imidazo[1,2-a]pyridine scaffold as a promising starting point for inhibitors. nih.gov
DFT StudiesImidazo[1,2-a]pyridinesInvestigated chemical reactivity parameters and HOMO-LUMO energy gaps to inform inhibitor design. acs.org

Rational Design of Novel Derivatives for Targeted Molecular Interactions

The culmination of SAR, analog design, and computational studies is the rational design of new derivatives engineered for specific and potent interactions with a biological target. This approach moves beyond random screening to a knowledge-based process of creating molecules with optimized properties.

The development of inhibitors for the PI3K/mTOR pathway exemplifies this strategy. Starting with a lead compound, researchers rationally designed a series of imidazo[1,2-a]pyridine derivatives. nih.gov By systematically exploring different ring systems to occupy the "affinity pocket" and various fragments for the "ribose pocket" of the kinase, they identified compounds with potent enzymatic and cellular activity. nih.gov This process led to the selection of a tertiary alcohol derivative for in vivo evaluation based on its combined profile of potency, metabolic stability, and pharmacokinetics. nih.gov

A similar approach was used to design novel PD-L1 antagonists for cancer immunotherapy. nih.gov Based on high-resolution crystal structures of other inhibitors bound to PD-L1, a new scaffold using the imidazo[1,2-a]pyridine core was envisioned. A small, focused library of compounds was then synthesized using a multicomponent reaction, allowing for rapid exploration of the SAR and leading to the discovery of candidates with low-micromolar binding affinity. nih.gov The rational design process often involves multi-step synthetic routes to introduce desired functionalities at specific positions, such as the C3-alkylation of the imidazo[1,2-a]pyridine core via three-component reactions, which provides a versatile method for creating diverse and potentially bioactive molecules. mdpi.comnih.gov This targeted approach is fundamental to modern drug discovery, enabling the creation of highly selective and effective therapeutic agents. nih.gov

Mechanistic Exploration of Biological Activities for Imidazo 1,2 a Pyridine Derivatives Excluding Clinical Applications

Antimicrobial and Anti-infective Mechanisms

Imidazo[1,2-a]pyridine (B132010) derivatives have demonstrated notable efficacy against a range of infectious agents, including bacteria, fungi, parasites, and viruses. Their mechanisms of action are diverse, often involving the specific inhibition of essential microbial enzymes and pathways.

The fight against tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), has been bolstered by the discovery of potent imidazo[1,2-a]pyridine derivatives. nih.govrsc.org These compounds have shown excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB. rsc.orgrsc.org

A primary target for this class of compounds is the electron transport chain, crucial for energy production in Mtb. nih.gov Specifically, imidazo[1,2-a]pyridine amides (IPAs) have been identified as inhibitors of the ubiquinol (B23937) cytochrome c reductase (QcrB), a subunit of the cytochrome bcc complex (complex III) in the oxidative phosphorylation pathway. rsc.orgnih.govplos.org High-throughput screening identified several imidazo[1,2-a]pyridine compounds as potent leads against M. tuberculosis and Mycobacterium bovis BCG, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM. nih.govplos.org Whole-genome sequencing of resistant mutants revealed a single nucleotide polymorphism in the qcrB gene, confirming it as the target. plos.orgnih.gov Overexpression of QcrB in M. bovis BCG led to a significant increase in the MIC for these compounds, further validating this target. nih.govplos.org

Further structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine-3-carboxamides have led to the development of derivatives with impressive potency, some showing MIC₉₀ values of ≤0.006 μM against M. tuberculosis. rsc.org These compounds, particularly those with bulky and lipophilic biaryl ethers, have demonstrated excellent activity against MDR and XDR Mtb strains. rsc.org

Beyond QcrB, other targets have been identified. For instance, 2-methylimidazo[1,2-a]pyridine-3-carbohydrazides were found to inhibit Mtb pantothenate synthetase (PS), an enzyme involved in the biosynthesis of coenzyme A. nih.gov

Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
Compound ClassTargetActivity MetricValueOrganismSource
Imidazo[1,2-a]pyridine (IP) InhibitorsQcrBMIC0.03 to 5 µMM. tuberculosis strains nih.govplos.org
Imidazo[1,2-a]pyridine-3-carboxamidesQcrBMIC₉₀≤0.006 μMM. tuberculosis rsc.org
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesQcrBMIC₉₀0.069–0.174 μMDrug-sensitive M. tuberculosis nih.gov
2-Methylimidazo[1,2-a]pyridine-3-carbohydrizidesPantothenate Synthetase (PS)MIC₉₀4.53 µMM. tuberculosis nih.gov

Derivatives of imidazo[1,2-a]pyridine have emerged as promising agents against kinetoplastids, a group of protozoan parasites responsible for diseases like leishmaniasis (Leishmania species) and human African trypanosomiasis (Trypanosoma brucei). nih.gov

In vitro screening of novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides revealed significant antileishmanial activity against Leishmania major and antitrypanosomal activity against Trypanosoma brucei. nih.gov A molecular docking study of the most active antileishmanial compound suggested that it binds effectively within the active site of the leishmanial trypanothione (B104310) reductase, a key enzyme in the parasite's defense against oxidative stress. nih.gov

Other studies have identified imidazo[1,2-a]pyridine derivatives with potent activity against various Leishmania species. One compound demonstrated an IC₅₀ of 1.8 μM against Leishmania donovani promastigotes. nih.gov Another series of 2,3-diarylimidazo[1,2-a]pyridines yielded a compound with an IC₅₀ of 4 μM against the amastigote stage of Leishmania major. nih.gov The imidazo[1,2-a]pyrimidine (B1208166) scaffold, a related structure, has also been identified as a new antileishmanial pharmacophore active against Leishmania amazonensis. nih.gov

Table 2: Antikinetoplastid Activity of Imidazo[1,2-a]pyridine Derivatives
Compound/SeriesOrganismActivity MetricValueSource
Imidazo-[1,2-a]-pyridine based analogue ALeishmania donovaniIC₅₀1.8 µM nih.gov
2-Phenyl-3-(p-tolyl)imidazo[1,2-a]pyridineLeishmania major (amastigotes)IC₅₀4 µM nih.gov
C2-, C3-, and C7-trisubstituted imidazo-pyridineLeishmania majorIC₅₀0.2 µM nih.gov
Imidazo-pyridine-based compound 4Trypanosoma cruzi (amastigotes)IC₅₀56.2 µM nih.gov

The imidazo[1,2-a]pyridine scaffold is a versatile core for developing broad-spectrum antibacterial and antifungal agents. nih.govresearchgate.net Research has shown that these derivatives are active against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. bio-conferences.orgnih.gov

The mechanism of antifungal action for many imidazo[1,2-a]pyridine derivatives is believed to involve the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. asianpubs.org Studies on imidazo[1,2-a]pyridinehydrazone derivatives showed that their antifungal activity against a fluconazole-resistant strain of C. albicans varied based on the substituents on the phenyl ring, with weakly electron-donating or electron-withdrawing groups being the most potent. tsijournals.com Similarly, 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives have also been identified as having interesting antifungal potential against C. albicans. scirp.org

In terms of antibacterial activity, imidazo[1,2-a]pyridine derivatives linked to secondary amines have demonstrated potent action against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. bio-conferences.org Molecular docking studies suggest that some of these compounds may target the bacterial beta subunit of DNA gyrase. researchgate.net The antibacterial potency can be significantly enhanced by the nature of substituents, with bromo-fluoro substitutions showing particularly strong activity. nih.gov Hybrid molecules, such as those merging the imidazo[1,2-a]pyridine core with a thiazole (B1198619) ring, have exhibited excellent antibacterial properties, in some cases surpassing standard antibiotics. bohrium.com

Table 3: Selected Antibacterial and Antifungal Activities
Compound ClassOrganism(s)Key FindingSource
Imidazo[1,2-a]pyridinehydrazonesFluconazole-resistant C. albicansActivity depends on phenyl ring substituents tsijournals.com
Imidazo[1,2-a]pyridinyl-bithiazole 10Gram-positive & Gram-negative bacteriaExcellent antibacterial property, more active than standards for some bacteria bohrium.com
Imidazo[1,2-a]pyridine chalconesE. coli, P. aeruginosa, S. aureus, S. pyogenesGood to excellent activity against tested strains derpharmachemica.com
Bromo-fluoro substituted Imidazo[1,2-a]pyridinesVarious bacteria and fungiSignificantly enhanced antimicrobial activity nih.gov

The imidazo[1,2-a]pyridine scaffold has been explored for its antiviral properties, including against Human Immunodeficiency Virus (HIV) and, more recently, SARS-CoV-2. google.comgoogle.com The entry of SARS-CoV-2 into host cells is mediated by the interaction of its spike (S) protein with the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.govxiahepublishing.com Blocking this protein-protein interaction is a key strategy for developing antiviral therapeutics. nih.gov

Molecular docking studies have been employed to investigate the potential of imidazo[1,2-a]pyrimidine derivatives to act as dual inhibitors of hACE2 and the spike protein. nih.gov These computational experiments predict the binding modes and affinities of the small molecules with their protein targets. nih.gov The findings suggest that these derivatives could potentially block the viral entry process. nih.gov While much of the research is computational, it provides a strong basis for the synthesis and biological evaluation of these compounds as potential anti-COVID-19 agents. nih.govnih.gov For instance, a molecular docking study of various pyridine (B92270) derivatives against four key SARS-CoV-2 protein targets found that terpyridine showed significant inhibitory potential. nih.gov

Beyond SARS-CoV-2, imidazo[1,2-a]pyrazine (B1224502) derivatives, a closely related class, were identified through phenotypic screening to have broad-spectrum anti-influenza activity by targeting the viral nucleoprotein (NP). nih.gov

Anticancer and Antiproliferative Mechanisms

Imidazo[1,2-a]pyridine derivatives have gained considerable attention as potential anticancer agents due to their ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle. nih.govnih.gov Their mechanism of action often involves the modulation of critical cellular signaling pathways that are aberrantly activated in cancer. nih.gov

A key mechanism by which imidazo[1,2-a]pyridines exert their anticancer effects is by interfering with signal transduction pathways essential for tumor growth and survival. nih.gov

One such pathway involves the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-κB (NF-κB). These transcription factors are linked to inflammation and cancer, and their inhibition is a valid therapeutic strategy. A study on a novel synthetic imidazo[1,2-a]pyridine derivative, MIA, demonstrated its ability to reduce inflammatory cytokines in breast and ovarian cancer cell lines. nih.gov The study found that MIA suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are target genes of the STAT3/NF-κB pathway. nih.gov

Other signaling pathways are also targeted. Certain imidazo[1,2-a]pyridine compounds have been shown to inhibit the Akt/mTOR pathway in melanoma and cervical cancer cells. nih.gov Inhibition of this pathway leads to cell cycle arrest and apoptosis. nih.gov Furthermore, some derivatives have been reported to inhibit receptor tyrosine kinases like the insulin-like growth factor 1 receptor and c-Met, which are crucial for cancer cell growth and proliferation. nih.govresearchgate.net

Table 4: Anticancer Mechanisms of Imidazo[1,2-a]pyridine Derivatives
Compound TypeCancer Cell Line(s)Targeted Pathway/MechanismSource
Novel Imidazo[1,2-a]pyridine (MIA)MDA-MB-231 (Breast), SKOV3 (Ovarian)Modulation of STAT3/NF-κB/iNOS/COX-2 pathway nih.gov
Imidazo[1,2-a]pyridine compound 6A375, WM115 (Melanoma), HeLa (Cervical)Inhibition of Akt/mTOR pathway, induction of apoptosis nih.gov
Imidazo[1,2-a]pyridines (general)Breast CancerInhibition of Insulin-like growth factor 1 receptor nih.gov
Imidazo[1,2-a]pyridine-triazole hybridsLung, Pancreatic CancerInhibition of c-Met kinase researchgate.net
Novel Imidazo[1,2-a]pyridines (IP-5)HCC1937 (Breast)Inhibition of Akt signaling pathway, cell cycle arrest nih.gov

Induction of Cell Cycle Arrest and Apoptosis

Imidazo[1,2-a]pyridine derivatives have been shown to exert their antiproliferative effects by inducing cell cycle arrest and apoptosis in various cancer cell lines. nih.govnih.govnih.gov The specific phase of cell cycle arrest and the apoptotic pathway initiated can vary depending on the specific derivative and the cancer cell type.

One study demonstrated that certain imidazo[1,2-a]pyridine compounds inhibit the proliferation of melanoma and cervical cancer cells by inducing G2/M phase cell cycle arrest. nih.gov This arrest is often accompanied by a significant increase in intrinsic apoptosis. nih.govnih.gov The molecular mechanism involves the modulation of key regulatory proteins. For instance, treatment with these compounds has been shown to decrease the levels of phosphorylated protein kinase B (p-Akt) and the mechanistic target of rapamycin (B549165) (p-mTOR), two crucial components of a signaling pathway that promotes cell survival and proliferation. nih.gov Concurrently, there is an observed increase in the levels of the tumor suppressor protein p53 and the cell cycle inhibitor p21. nih.govwaocp.org The pro-apoptotic protein BAX and activated caspase-9 are also upregulated, indicating the involvement of the mitochondrial apoptotic pathway. nih.gov Furthermore, silencing of the p53 gene in melanoma cells has been found to reduce the apoptotic effects of these compounds, suggesting that their mechanism of action is at least partially p53-dependent. nih.gov

In non-small cell lung cancer (NSCLC) cells, novel imidazo[1,2-a]pyridine derivatives have been found to induce apoptosis and cell cycle arrest through the activation of NADPH oxidase-mediated oxidative stress. researchgate.net This leads to an impairment of the mitochondrial membrane potential, characterized by an increase in the expression of pro-apoptotic proteins like BAX and BAK1, and a decrease in the anti-apoptotic protein BCL2. researchgate.net This cascade of events culminates in the activation of caspases-9 and -3. researchgate.net The increased reactive oxygen species (ROS) production also promotes p53-mediated cell cycle arrest by inactivating p38MAPK. researchgate.net

Similarly, in HCC1937 breast cancer cells, a novel imidazo[1,2-a]pyridine compound, referred to as IP-5, was found to induce both G0/G1 and G2/M phase cell cycle arrest. nih.govwaocp.org This was evidenced by increased levels of p53 and p21 proteins. nih.govwaocp.org The cytotoxic effect of IP-5 was attributed to the induction of both cell cycle arrest and extrinsic apoptosis. waocp.org

Table 1: Mechanistic Insights into Cell Cycle Arrest and Apoptosis by Imidazo[1,2-a]pyridine Derivatives

Derivative ClassCancer Cell LineKey Mechanistic Findings
Imidazo[1,2-a]pyridinesMelanoma (A375, WM115), Cervical (HeLa)Inhibition of Akt/mTOR pathway, induction of G2/M arrest, p53-partially mediated intrinsic apoptosis. nih.govnih.gov
Imidazo[1,2-a]pyridinesNon-Small Cell Lung CancerActivation of NADPH oxidase, ROS-mediated apoptosis and p53-dependent cell cycle arrest. researchgate.net
Imidazo[1,2-a]pyridine (IP-5)Breast Cancer (HCC1937)Induction of G0/G1 and G2/M cell cycle arrest, extrinsic apoptosis, increased p53 and p21 levels. nih.govwaocp.org

Exploration of DNA Damage Mechanisms

The anticancer properties of some imidazo[1,2-a]pyridine derivatives are linked to their ability to induce DNA damage. nih.gov This mechanism adds another layer to their potential as antiproliferative agents.

For example, a study on selenylated imidazo[1,2-a]pyridines revealed their capacity to inhibit breast cancer cell proliferation by inducing DNA damage and apoptosis. nih.gov Another study highlighted that 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine, a closely related compound, acts as a DNA poison, causing damage to nuclear DNA and inducing mutagenesis. nih.gov Resistance to this compound required intact DNA repair pathways, further confirming its DNA-damaging mode of action. nih.gov It is noteworthy that subtle structural changes, such as the replacement of a carbon atom with a nitrogen atom in the imidazo-pyridine ring system, can dramatically alter the intracellular target from the mitochondria to the nuclear DNA. nih.gov

Selenylated Imidazo[1,2-a]pyridines as Antiproliferative Agents

The incorporation of selenium into the imidazo[1,2-a]pyridine scaffold has given rise to a class of compounds with significant antiproliferative activity. nih.govmdpi.com These selenylated derivatives often exhibit their anticancer effects through the induction of oxidative stress. nih.govmdpi.com

One such derivative, MRK-107, has been studied for its effects on chronic myeloid leukemia (CML) cells. nih.gov While it did not induce cell death, MRK-107 was found to decrease cell proliferation and induce cell senescence, a state of irreversible growth arrest. nih.gov The underlying mechanism involves the induction of oxidative stress, as evidenced by increased lipid peroxidation and decreased levels of the antioxidant glutathione. nih.gov

In the context of colon cancer, selenylated imidazo[1,2-a]pyridines have been shown to induce apoptosis and oxidative stress in both 2D and 3D cell culture models. mdpi.com These compounds cause reactive oxygen species (ROS)-induced oxidative damage, which is believed to be a key driver of cancer cell death. mdpi.com

Furthermore, research on hepatocarcinoma and glioblastoma cell lines has also demonstrated the antiproliferative potency of selenylated imidazo[1,2-a]pyridines, with studies reporting significant reductions in cell proliferation. nih.gov

Table 2: Antiproliferative Activity of Selenylated Imidazo[1,2-a]pyridines

CompoundCancer Cell LineKey Findings
MRK-107Chronic Myeloid Leukemia (K562)Decreased cell proliferation, induced cell senescence, and oxidative stress. nih.gov
Selenylated Imidazo[1,2-a]pyridineColon Cancer (HT-29, Caco-2)Induced apoptosis and oxidative stress in 2D and 3D models. mdpi.com
Selenylated Imidazo[1,2-a]pyridineHepatocarcinoma, GlioblastomaSignificant reduction in proliferative capacity. nih.gov

Anti-inflammatory Mechanisms (e.g., COX-2 Inhibition)

Certain imidazo[1,2-a]pyridine derivatives exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2). nih.govresearchgate.netnih.gov COX-2 is an enzyme that is often overexpressed in inflammatory conditions and various cancers. nih.govyoutube.com

A novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has been shown to reduce inflammatory cytokines in breast and ovarian cancer cell lines. nih.gov This compound suppresses the expression of both COX-2 and inducible nitric oxide synthase (iNOS) genes, leading to a decrease in the production of nitric oxide (NO), a pro-inflammatory molecule. nih.gov The anti-inflammatory effects of MIA are further enhanced when co-administered with curcumin. nih.gov Mechanistically, MIA has been found to diminish the DNA-binding activity of NF-κB, a key transcription factor that regulates inflammation and is aberrantly active in many cancers. nih.gov

Another series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines has been designed and evaluated as selective COX-2 inhibitors. nih.gov One compound in this series, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, demonstrated high potency and selectivity for COX-2, with an IC50 value of 0.07 µM and a selectivity index of 508.6. nih.gov Molecular docking studies suggest that these compounds bind to the active site of COX-2 in a manner similar to the known inhibitor SC-558, with the methylsulfonyl group inserting into a secondary pocket of the enzyme. researchgate.netnih.gov

Neuropharmacological Mechanisms (e.g., GABA and Benzodiazepine (B76468) Receptor Agonism)

Imidazo[1,2-a]pyridine derivatives have also been investigated for their neuropharmacological effects, particularly their interactions with GABA and benzodiazepine receptors. nih.gov

A study of three 2-phenyl-imidazo[1,2-a]pyridine derivatives (CB 34, CB 50, and CB 54) revealed their potency and selectivity as ligands for peripheral benzodiazepine receptors (PBRs). nih.gov These compounds effectively inhibited the binding of a PBR-specific ligand to brain and ovary membranes, while showing little to no affinity for central benzodiazepine receptors. nih.gov Notably, CB 54 did exhibit a modest increase in GABA-evoked chloride currents in Xenopus oocytes expressing human GABA-A receptors, suggesting some interaction with this receptor system. nih.gov The primary action of these compounds, however, appears to be the stimulation of neurosteroid synthesis through their interaction with PBRs. nih.gov

Other Investigated Biological Mechanisms (e.g., Antidiabetic, Proton Pump Inhibition, Insecticidal Activities)

The versatile imidazo[1,2-a]pyridine scaffold has been explored for a range of other biological activities. nih.govrsc.org

Antidiabetic Activity: Derivatives of imidazo[1,2-a]pyridine have been investigated for their potential as antidiabetic agents. nih.govnih.gov Some compounds have shown promising results as α-glucosidase inhibitors, with one derivative exhibiting an IC50 value of 3.7 μM, which is significantly more potent than the standard inhibitor acarbose. researchgate.net

Proton Pump Inhibition: The imidazo[1,2-a]pyridine core is found in compounds with proton pump inhibitory activity, which is relevant for the treatment of acid-related gastrointestinal disorders. nih.govrsc.orgresearchgate.net

Insecticidal Activities: Certain imidazo[1,2-a]pyridine derivatives have demonstrated insecticidal properties. nih.govrsc.org For instance, a series of imidazo[4,5-b]pyridine compounds containing an amino fragment showed excellent insecticidal activity against pests like Nilaparvata lugens and Mythimna separata. researchgate.net One compound, 5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-3-phenylpyridin-2-amine (10a), exhibited 100% mortality against M. separata and Plutella xylostella at a concentration of 1 mg/L. researchgate.net

Applications of Imidazo 1,2 a Pyridines Beyond Conventional Drug Discovery

Fluorescent and Luminescent Materials

The fused aromatic system of imidazo[1,2-a]pyridines results in π-conjugated molecules that often exhibit strong fluorescence, making them attractive for applications in materials science. ijrpr.com Their luminescent properties are of great interest for chemical sensing, optoelectronics, and solid-state light emitters. ijrpr.com

Imidazo[1,2-a]pyridine (B132010) derivatives are known for their notable photophysical properties, including significant Stokes shifts and high photoluminescent quantum yields. tum.de The electronic absorption and fluorescence spectra are a result of π-expanded conjugation. ijrpr.com These properties can be finely tuned by introducing different substituents onto the heterocyclic core. For instance, the introduction of an amino or dimethylamino group at the 4'-position of a 2-phenyl imidazo[1,2-a]pyridine can shift the fluorescence into the visible region of the spectrum. nih.gov

While specific data for 2-(3-Pyridyl)imidazo[1,2-a]pyridine is not extensively detailed, studies on closely related isomers like 1-pyridyl-imidazo[1,5-a]pyridine derivatives offer insight into the photophysical behavior of this class of compounds. These related compounds are known to be blue emitters with substantial quantum yields. tum.de The photophysical properties of one such derivative, 1-(2-pyridyl)-3-phenylimidazo[1,5-a]pyridine, have been characterized in solution, demonstrating the typical luminescent potential of pyridyl-substituted imidazo-fused systems. tum.de

Table 1: Photophysical Properties of a Representative Pyridyl-Imidazo-Fused Derivative in Dichloromethane (DCM) Data for 1-(2-pyridyl)-3-phenylimidazo[1,5-a]pyridine, a structural isomer.

PropertyValueReference
Absorption Maximum (λabs)323 nm, 380 nm tum.de
Emission Maximum (λem)463 nm tum.de
Fluorescence Quantum Yield (Φf)22% (0.22) tum.de
Fluorescence Lifetime (τ)6.03 ns tum.de

Theoretical and experimental studies on 3-arylthioimidazo[1,2-a]pyridine derivatives show two primary absorption bands related to π→π* transitions and wide Stokes shifts of approximately 100 nm, attributed to significant electronic changes in the excited state. bohrium.com The fluorescence quantum yield in this series was highly dependent on the peripheral substituents. bohrium.com

The favorable luminescent properties of the imidazo[1,2-a]pyridine core have led to its use in optoelectronic devices. The scaffold has been successfully employed as an electron-accepting unit in the design of bipolar deep-blue fluorescent emitters for high-performance Organic Light-Emitting Diodes (OLEDs). nih.gov

In one study, two emitters, IP-PPI and IP-DPPI, were synthesized using imidazo[1,2-a]pyridine as the electron acceptor and phenanthroimidazole as the electron donor. nih.gov These materials exhibited excellent thermal stability and high emission quantum yields. nih.gov Non-doped OLEDs fabricated with these materials showed impressive external quantum efficiencies (EQEs) of 4.85% and 4.74%, respectively, with deep-blue Commission Internationale de l'Éclairage (CIE) coordinates. nih.govresearchgate.net A key finding was the negligible efficiency roll-off at high current densities, a critical parameter for practical applications. nih.gov Doped devices showed even higher performance, with a maximum EQE of up to 6.13% and excellent color purity (CIEy ≤ 0.08), ranking them among the best deep-blue OLEDs reported. nih.gov

Ligands in Coordination Chemistry

The presence of multiple nitrogen atoms in the this compound structure makes it an excellent candidate for use as a ligand in coordination chemistry. The nitrogen on the pyridine (B92270) ring and the pyridine-like nitrogen atom of the imidazo[1,2-a]pyridine moiety can act as a bidentate chelate, forming stable complexes with various metal centers.

Researchers have synthesized and characterized a variety of metal complexes using imidazo[1,2-a]pyridine-based ligands. Palladium(II) and Platinum(II) complexes have been prepared with 3-substituted 1-(2-pyridyl)-imidazo[1,5-a]pyridine ligands. Spectroscopic and X-ray structural analyses confirmed that these ligands act as N,N-bidentate chelators, coordinating to the metal center through the pyridyl nitrogen and one of the imidazo-ring nitrogens.

Similarly, Gold(III) complexes with five different imidazo[1,2-a]pyridine derivatives have been synthesized and characterized using various analytical techniques, including NMR, IR, mass spectrometry, and UV-visible spectroscopy. nih.govnih.gov These studies confirmed the coordination of the imidazo[1,2-a]pyridine ligand to the Au(III) center, leading to square planar geometries. nih.gov Iron(II) complexes with related tridentate ligands such as 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine have also been prepared and studied.

The metal complexes formed with imidazo[1,2-a]pyridine-type ligands have shown promise in catalysis. Ruthenium complexes of 2,6-bis(imidazo-[1,2-a]pyridin-2-yl)pyridine have been investigated as catalysts for various chemical reactions.

More specifically, Nickel(II) complexes featuring a pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligand have been developed as catalyst precursors for the synthesis of acrylates from ethylene and carbon dioxide. mdpi.com This process is significant for its potential in carbon capture and utilization (CCU). The study found that these nickel complexes exhibited notable catalytic activity, which could be further enhanced by the addition of monodentate phosphine additives. mdpi.com The development of yttrium(III) triflate as a catalyst for the C3-alkylation of imidazo[1,2-a]pyridines in aza-Friedel–Crafts reactions also highlights the role of metal catalysis in functionalizing this scaffold. mdpi.com

Chemosensing and Biosensing Applications

The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold makes it an excellent platform for the development of chemosensors. ijrpr.com The fluorescence can be quenched or enhanced upon interaction with specific analytes, providing a detectable signal.

A fluorescent sensor based on a fused imidazopyridine structure was designed for the highly sensitive and selective detection of iron (Fe³⁺) and mercury (Hg²⁺) ions. The probe exhibited a "turn-on" fluorescent response for Fe³⁺ and a "turn-off" response for Hg²⁺, with detection limits in the parts-per-billion (ppb) range. The sensor was also effective for detecting these ions within HeLa cells.

Furthermore, imidazo[1,2-a]pyridine-based fluorescent probes have been developed for the detection of nerve agent simulants, such as sarin (DCP) and tabun (DCNP). nih.gov These probes demonstrated high sensitivity and selectivity, allowing for detection at micromolar concentrations within seconds. nih.gov A low-cost, portable paper strip was fabricated with one of the probes for the real-time detection of the nerve agent simulant in both vapor and water, with changes easily observable by the naked eye under UV light. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, Two-Dimensional NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(3-Pyridyl)imidazo[1,2-a]pyridine in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the characteristic chemical shifts (δ) are observed in deuterated chloroform (B151607) (CDCl₃). The signals for the imidazo[1,2-a]pyridine (B132010) core and the pyridine (B92270) ring appear in distinct regions of the spectrum, with coupling constants (J) revealing the spatial relationships between neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. For instance, carbons in the aromatic rings appear in the downfield region, while any aliphatic carbons would be found further upfield. The imidazo[1,2-a]pyridine core itself presents a unique set of signals that have been well-documented. rsc.orgtci-thaijo.orglookchem.com

Two-Dimensional NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assembling the complete molecular structure. COSY spectra reveal proton-proton couplings, helping to trace the connectivity within the pyridine and imidazopyridine ring systems. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon skeleton.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
This compound 6.92 (t, J = 6.8 Hz, 1H), 7.14– 7.16 (m, 1H), 7.27 (t, J = 7.8 Hz, 1H), 7.67–7.72 (m, 3H), 8.14 (s, 1H), 8.65 (d, J = 4.8 Hz, 1H), 9.93 (d, J = 7.2 Hz, 1H) lookchem.com 112.9, 117.6, 120.4, 120.9, 123.6, 125.5, 128.1, 134.6, 136.6, 147.5, 148.7, 150.6 lookchem.com
2-(Pyridin-2-yl)imidazo[1,2-a]pyridine Not available Not available

Mass Spectrometry (e.g., MS, High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS(ESI)))

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. For instance, the calculated m/z for the protonated molecule [M+H]⁺ of a related compound, 2-(3-nitrophenyl)imidazo[1,2-a]pyridine, is 240.0773, with the found value being 240.0770, demonstrating the high accuracy of this technique. lookchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS(ESI)): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov LC-MS with electrospray ionization (ESI) is particularly useful for analyzing mixtures and confirming the purity of the target compound. The ESI process generates charged molecules that can be readily detected by the mass spectrometer.

Table 2: HRMS Data for this compound and a Related Analog

Compound Ion Calculated m/z Found m/z Reference
3-(Pyridin-2-yl)imidazo[1,2-a]pyridine [M+H]⁺ 196.0875 196.0876 lookchem.com
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine [M+H]⁺ 240.0773 240.0770 lookchem.com

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation. acs.orgresearchgate.net The vibrational frequencies of different bonds within the molecule correspond to specific peaks in the IR spectrum.

Key characteristic absorption bands for this compound include:

C-H stretching vibrations for the aromatic rings.

C=N and C=C stretching vibrations within the fused imidazopyridine and pyridine rings.

C-H bending vibrations which can provide information about the substitution patterns on the aromatic rings.

For example, the IR spectrum of 3-(pyridin-2-yl)imidazo[1,2-a]pyridine shows characteristic peaks at 3047, 2924, 1677, 1591, 1494, 1321, and 748 cm⁻¹. lookchem.com These bands correspond to the various stretching and bending modes of the molecule.

Table 3: Key IR Absorption Bands for a Related Imidazo[1,2-a]pyridine Derivative

Functional Group Wavenumber (cm⁻¹)
C-H stretch (aromatic) 3047
C-H stretch (aliphatic) 2924
C=N stretch 1677
C=C stretch (aromatic) 1591, 1494
C-N stretch 1321
C-H bend (aromatic) 748

Data for 3-(Pyridin-2-yl)imidazo[1,2-a]pyridine lookchem.com

UV-Visible Spectroscopy and Fluorescence Spectroscopy for Optical Characterization

UV-Visible and fluorescence spectroscopy are employed to investigate the electronic and photophysical properties of this compound.

UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet and visible light by the molecule, providing information about its electronic transitions. The absorption spectrum is characterized by one or more absorption maxima (λ_max), which are related to the π-electron system of the conjugated imidazo[1,2-a]pyridine and pyridine rings. The nature and position of substituents on the heterocyclic core can influence the absorption properties.

Fluorescence Spectroscopy: Many imidazo[1,2-a]pyridine derivatives exhibit fluorescence, meaning they emit light after being excited by UV or visible light. nih.govrsc.org Fluorescence spectroscopy measures the emission spectrum, providing insights into the excited state properties of the molecule. The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a key parameter that quantifies the efficiency of the fluorescence process. The substitution of a proton for other groups can affect the fluorescence intensity. nih.gov For instance, some imidazo[1,2-a]pyridines are known to be bright deep-blue emitters. nih.gov

Table 4: Optical Properties of a Fused Imidazo[1,2-a]pyridine-Based Fluorescent Probe

Property Value
Excitation Wavelength ~300-330 nm nih.gov
Emission Wavelength Near-UV to blue region nih.gov
LOD for Fe³⁺ 4.0 ppb rsc.org
LOD for Hg²⁺ 1.0 ppb rsc.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecule can be constructed, including precise bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a related compound, 3-(pyridyl-2')-imidazo-[1,5-a]pyridine, was determined to be orthorhombic with the space group P2₁2₁2₁. srce.hr This type of analysis provides unequivocal proof of the molecular structure and offers valuable information about the packing of molecules in the crystal lattice.

Table 5: Crystallographic Data for a Related Imidazo[1,5-a]pyridine (B1214698) Derivative

Parameter Value
Compound 3-(Pyridyl-2')-imidazo-[1,5-a]pyridine srce.hr
Formula C₁₂H₉N₃ srce.hr
Crystal System Orthorhombic srce.hr
Space Group P2₁2₁2₁ srce.hr

Q & A

Q. What are the most effective synthetic strategies for functionalizing imidazo[1,2-a]pyridine at the C-3 position?

The C-3 position is highly reactive due to its electron-rich nature. A one-pot Friedel-Crafts acylation using catalytic AlCl₃ enables selective acetylation at C-3, yielding 38 derivatives with high purity and yields (60-85%) . Alternative methods include multicomponent reactions (MCRs) with boronic acids under catalyst-free conditions, which avoid costly transition metals and simplify purification . For regioselective sulfenylation at C-2 or C-3, copper-catalyzed reactions with elemental sulfur or halides are recommended, though C-2 functionalization remains challenging .

Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives?

This scaffold exhibits diverse pharmacological properties, including COX-2 inhibition (e.g., morpholine-substituted derivatives with IC₅₀ = 0.07 μM), GABA receptor modulation, and anticancer activity . However, 2-thioalkyl-3-nitro derivatives showed no antibacterial activity against S. aureus or P. aeruginosa in microdilution assays, highlighting the need for substituent-specific activity profiling .

Q. How can computational models aid in optimizing imidazo[1,2-a]pyridine derivatives?

Density functional theory (DFT) studies and molecular docking (e.g., GABA receptor models) predict ligand-receptor interactions and guide substituent selection. For example, acetylated derivatives were prioritized based on binding energy calculations before in vitro screening .

Advanced Research Questions

Q. How can synthetic challenges in C-2 sulfenylation be addressed?

C-2 sulfenylation is hindered by steric and electronic factors. A stepwise approach using isothiouronium chloride intermediates followed by alkyl halide coupling under basic conditions (e.g., K₂CO₃ in DMF) achieves 2-thioalkyl derivatives, albeit with variable yields (45-70%) . Transition-metal-free strategies, such as iodine-mediated oxidative coupling, are emerging but require further optimization .

Q. What experimental design considerations are critical for evaluating COX-2 selectivity?

To assess COX-2 inhibition, use in vitro assays with recombinant enzymes (COX-1/COX-2) and validate selectivity via molecular dynamics simulations. For example, substituting C-3 with a phenylamino group enhanced COX-2 selectivity (index = 217.1) compared to Mannich base derivatives . In vivo analgesic models (e.g., carrageenan-induced paw edema) further corroborate target engagement .

Q. How should researchers interpret contradictory bioactivity data across studies?

Discrepancies may arise from assay conditions or substituent effects. For instance, 3-nitroimidazo[1,2-a]pyridines lacked antibacterial activity in solid-state diffusion assays , whereas other studies reported antimicrobial activity for halogenated analogs . Cross-validate findings using multiple assays (e.g., MIC vs. time-kill curves) and control for compound stability and solubility.

Q. What role do π-stacking and hydrogen bonding play in the crystallographic stability of imidazo[1,2-a]pyridines?

Single-crystal X-ray diffraction reveals that intermolecular C–H⋯N and π–π interactions stabilize the lattice. Substitutions at C-3 (e.g., acetyl groups) disrupt stacking, reducing melting points and solubility, which must be optimized for drug formulation .

Q. Can radical-based functionalization strategies expand the chemical space of imidazo[1,2-a]pyridines?

Yes. Photocatalytic C–H activation enables regioselective alkylation or arylation at C-3 using visible light and eosin Y. Transition-metal catalysis (e.g., Pd/Ni) further diversifies products via cross-coupling, but scalability remains a challenge due to catalyst costs .

Methodological Guidance Table

Research Objective Recommended Methods Key Citations
C-3 FunctionalizationAlCl₃-catalyzed Friedel-Crafts acylation; Boronic acid MCRs
C-2 SulfenylationIsothiouronium chloride intermediates + alkyl halides
Bioactivity ScreeningCOX-2 inhibition assays; GABA receptor docking models
Structural AnalysisSingle-crystal XRD; DFT calculations
Radical ReactionsPhotocatalysis with eosin Y; Pd/Ni-mediated cross-coupling

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